Eurycolactone B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eurycolactone B is a quassinoid compound found in the roots of Eurycoma longifolia, a plant commonly known as Tongkat Ali. This plant is native to Southeast Asia and has been traditionally used for its medicinal properties. This compound is one of several bioactive compounds in Eurycoma longifolia, contributing to its various health benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Eurycolactone B involves the extraction of Eurycoma longifolia roots. The extraction method typically includes countercurrent ultrasound extraction to obtain an aqueous extract, followed by adsorption and purification processes
Industrial Production Methods: Industrial production of this compound focuses on optimizing the extraction and purification processes to ensure high yields and purity. Modern techniques such as green extraction methods are employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Eurycolactone B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.
Scientific Research Applications
Eurycolactone B has a wide range of scientific research applications due to its bioactive properties. It is studied for its potential anticancer, antimalarial, and anti-inflammatory effects . In chemistry, this compound is used as a model compound for studying quassinoid biosynthesis and reactivity. In biology and medicine, it is investigated for its therapeutic potential in treating various diseases, including cancer and malaria . Additionally, this compound is explored for its use in the development of dietary supplements and functional foods .
Mechanism of Action
The mechanism of action of Eurycolactone B involves multiple molecular targets and pathways. It is known to inhibit phosphoribosyl pyrophosphate aminotransferase, a key enzyme in the de novo purine synthesis pathway . This inhibition disrupts nucleotide synthesis, leading to reduced cell proliferation and increased apoptosis in cancer cells. This compound also affects mitochondrial membrane potential and activates caspase-3, further promoting apoptosis .
Comparison with Similar Compounds
Eurycolactone B is part of a group of quassinoids, which include similar compounds such as eurycomalactone, eurycomanone, and pasakbumin-B . Compared to these compounds, this compound exhibits unique bioactivity profiles, particularly in its anticancer and antimalarial effects. The structural differences among these quassinoids contribute to their varying degrees of potency and specificity in targeting different biological pathways .
List of Similar Compounds:- Eurycomalactone
- Eurycomanone
- Pasakbumin-B
- Laurycolactone B
- Eurycolactone D, E, and F
This compound stands out due to its distinct molecular structure and the specific biological activities it mediates, making it a valuable compound for further research and development.
Properties
CAS No. |
301644-47-3 |
---|---|
Molecular Formula |
C18H19ClO5 |
Molecular Weight |
350.8 g/mol |
IUPAC Name |
(1S,2R,9R,10S,11R,12R,15R)-7-chloro-11-hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadeca-4,6-diene-3,8,14-trione |
InChI |
InChI=1S/C18H19ClO5/c1-6-8-5-9(20)18(4)10-7(2)13(24-16(10)23)12(21)14(18)17(8,3)15(22)11(6)19/h5,7,10,12-14,21H,1-4H3/t7-,10-,12+,13-,14-,17+,18+/m1/s1 |
InChI Key |
AADARBXIPKSRIY-BEWFXXFISA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@@H]([C@H]3[C@]([C@H]1C(=O)O2)(C(=O)C=C4[C@@]3(C(=O)C(=C4C)Cl)C)C)O |
Canonical SMILES |
CC1C2C(C3C(C1C(=O)O2)(C(=O)C=C4C3(C(=O)C(=C4C)Cl)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.